4,6-Dichloro-5-pyrimidinecarboxylic acid

Description

The exact mass of the compound 4,6-Dichloropyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLYFGHJNGQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647535 | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87600-98-4 | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid

This compound, identified by the CAS Number 87600-98-4 , is a key heterocyclic compound that serves as a highly versatile intermediate in organic synthesis.[1][2][3] Its structure, which features a pyrimidine core functionalized with two reactive chlorine atoms and a carboxylic acid group, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[2][4] The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Chemical Identity and Physicochemical Properties

The unique reactivity profile of this compound stems directly from its molecular structure and resulting physical properties.[2] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the chlorine and carboxylic acid substituents, renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.

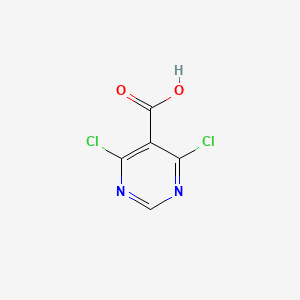

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 87600-98-4 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4][5] |

| Molecular Weight | 192.98 g/mol | [2][6] |

| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [2][6] |

| Appearance | Solid, colorless crystals | [4] |

| Density | 1.718 ± 0.06 g/cm³ (Predicted) | [4] |

| Boiling Point | 331.1°C to 353.8°C (Predicted) | [4] |

| Flash Point | ~161-167.8°C | [4] |

| Solubility | Slightly soluble in water | [4][5] |

| InChI Key | KGBLYFGHJNGQBK-UHFFFAOYSA-N | [2][6] |

Synthesis and Reactivity Profile

General Synthesis Pathway

The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors. A common and robust method is the reaction of a 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine or triethylamine.[7][8] The amine acts as a catalyst and acid scavenger, facilitating the conversion of the hydroxyl groups to chlorides. While the direct synthesis of this compound is not detailed in the provided results, a logical pathway would involve the chlorination of a corresponding dihydroxy-pyrimidinecarboxylic acid precursor.

Caption: Generalized workflow for the synthesis of dichloropyrimidines.

Key Chemical Reactivity

The utility of this compound is defined by the reactivity of its distinct functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are excellent leaving groups and are readily displaced by a wide variety of nucleophiles.[9] This is the most significant reaction pathway for this molecule. The high electrophilicity of the pyrimidine ring allows for sequential and sometimes regioselective substitution with amines, alcohols (alkoxides), and thiols (thiolates). This enables the construction of diverse compound libraries from a single starting material.[10]

-

Carboxylic Acid Reactions: The carboxylic acid group at the 5-position can undergo standard transformations.[2] These include:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides.

-

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

This dual reactivity allows for orthogonal chemical modifications, where the chlorine atoms can be substituted first, followed by modification of the carboxylic acid, or vice-versa, providing immense synthetic flexibility.

Core Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them.[5] Its pyrimidine core is a common scaffold found in numerous biologically active molecules.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif for many protein kinase inhibitors used in oncology. The dichloro- C4 and C6 positions allow for the introduction of substituents that can target the ATP-binding pocket of kinases, while the C5-carboxylic acid can be modified to improve solubility or introduce further protein contacts.

-

Antiviral and Anticancer Agents: The ability to introduce diverse functional groups via SₙAr reactions makes this compound a valuable starting point for synthesizing novel antiviral and anticancer drug candidates.[9]

-

Proteomics Research: Some suppliers list the compound as a biochemical for proteomics research, suggesting its potential use in creating chemical probes or affinity labels for protein studies, although specific applications are not widely detailed.[2]

Caption: Role as a versatile scaffold in combinatorial chemistry.

Exemplary Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for a nucleophilic aromatic substitution reaction with an amine, a common application for this reagent.

Objective: Synthesize 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Add the base (DIPEA, 2.5 eq) to the stirred solution. The base is crucial to neutralize the HCl formed during the reaction.

-

Nucleophile Addition: Slowly add the amine (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.

Safety, Handling, and Storage

As an irritating chemical, this compound requires careful handling in a controlled laboratory environment.[4]

Hazard Identification (GHS Classification): [6]

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11][12]

-

Handling: Avoid generating dust.[12][13] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the work area.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[12] For long-term stability, storage at -20°C or in a freezer is recommended.[11]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[11]

Conclusion

This compound (CAS 87600-98-4) is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4 and C6 positions to nucleophilic substitution and the versatility of the C5 carboxylic acid, provides a robust platform for molecular diversification. For researchers in drug discovery, this compound offers a reliable and adaptable scaffold for creating novel therapeutics. Adherence to strict safety and handling protocols is essential to mitigate the associated hazards and ensure its effective and safe use in the laboratory.

References

- This compound | 87600-98-4. BLD Pharm.

- Buy this compound | 87600-98-4. Smolecule.

- This compound. ChemBK.

- 4,6-Dichloropyrimidine-5-carboxylic acid | 87600-98-4. Sigma-Aldrich.

- 87600-98-4 | this compound. AiFChem.

- 4,6-dichloropyrimidine-5-carboxylic acid | 87600-98-4. ChemicalBook.

- SAFETY DATA SHEET: 4,6-Dichloropyrimidine-5-carboxylic acid. Thermo Fisher Scientific.

- 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487.

- Handling and storage. Apollo Scientific.

- SAFETY D

- The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Process for the preparation of chloropyrimidines.

- Process for preparing 4,6-dichloro-pyrimidine.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

Sources

- 1. 87600-98-4|this compound|BLD Pharm [bldpharm.com]

- 2. Buy this compound | 87600-98-4 [smolecule.com]

- 3. 87600-98-4 | this compound - AiFChem [aifchem.com]

- 4. chembk.com [chembk.com]

- 5. 4,6-dichloropyrimidine-5-carboxylic acid | 87600-98-4 [chemicalbook.com]

- 6. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 4,6-Dichloro-5-pyrimidinecarboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 4,6-dichloro-5-pyrimidinecarboxylic acid (CAS No. 87600-98-4). This molecule is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its versatile reactivity.[1][2] Ensuring its structural integrity is paramount for predictable outcomes in complex synthetic pathways. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the causality behind experimental choices, from initial synthesis and purification to the synergistic application of mass spectrometry, infrared spectroscopy, and multi-nuclear NMR, culminating in the definitive confirmation by X-ray crystallography. This guide is intended for researchers, chemists, and quality control professionals who require a robust, self-validating framework for molecular characterization.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a privileged scaffold in numerous pharmaceuticals, and the strategic placement of two reactive chlorine atoms and a carboxylic acid group makes this compound a valuable starting point for creating diverse molecular libraries.[1][3] The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amidation, esterification, or reduction.[1]

Given this reactivity, absolute certainty of the starting material's structure is non-negotiable. An incorrect isomer or the presence of impurities could derail a multi-step synthesis, waste valuable resources, and lead to ambiguous biological data. The following guide, therefore, presents a logical and rigorous workflow for confirming the molecular structure of this key intermediate.

Foundational Data and a Validated Synthetic Protocol

Before any analysis can begin, we must possess a pure sample and a foundational hypothesis of its structure. Public chemical databases provide the essential starting point.

| Property | Value | Source |

| CAS Number | 87600-98-4 | PubChem[4] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | PubChem[4] |

| Molecular Weight | 192.99 g/mol | PubChem[4] |

| Monoisotopic Mass | 191.9493327 Da | PubChem[4] |

| Description | Off-white solid | ChemicalBook[5] |

Experimental Protocol: Synthesis and Purification

A reliable synthesis is the first step in any characterization project. The Vilsmeier-Haack reaction or related chlorination reactions using phosphoryl chloride (POCl₃) on a dihydroxy pyrimidine precursor are standard, field-proven methods for producing such chlorinated heterocycles.[6][7]

Objective: To synthesize and purify this compound from a suitable precursor.

Methodology:

-

Reaction Setup: To a stirred mixture of 4,6-dihydroxypyrimidine-5-carboxylic acid (1.0 eq) and N,N-dimethylaniline (1.2 eq) as a catalyst, slowly add phosphoryl chloride (POCl₃) (5.0 eq) at 0°C under an inert nitrogen atmosphere.

-

Chlorination: After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux (approx. 110°C) for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the substitution of hydroxyl groups with chlorine. POCl₃ serves as both the chlorinating agent and the solvent.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure. Very carefully, pour the resulting residue onto crushed ice with vigorous stirring. Trustworthiness: This exothermic quenching step must be performed slowly and with caution in a well-ventilated fume hood to manage the reaction of residual POCl₃ with water.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Self-Validation): Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a pure, crystalline product. The purity should be confirmed by measuring the melting point and running an HPLC analysis.

The Integrated Analytical Workflow

The structure elucidation process is a logical sequence of experiments, where each step builds upon the last to create a complete and unambiguous picture of the molecule. This workflow ensures that high-cost, time-intensive analyses are only performed after foundational data has been secured.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Proof Point

Mass spectrometry (MS) is the initial and most critical step.[8] It provides the molecular weight, which must match the theoretical value, and offers definitive evidence of the elemental composition through isotopic patterns.

Experimental Protocol: A dilute solution of the sample in methanol is analyzed by electrospray ionization (ESI) in negative ion mode or by electron ionization (EI).

Expected Results & Interpretation:

-

Molecular Ion: The primary result is the determination of the monoisotopic mass. For C₅H₂Cl₂N₂O₂, the expected mass is 191.9493 Da.[4]

-

The Dichloro Isotopic Signature (Trustworthiness Pillar): Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M+ peak: Contains two ³⁵Cl atoms. (Relative abundance: ~100%)

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom. (Relative abundance: ~65%)

-

M+4 peak: Contains two ³⁷Cl atoms. (Relative abundance: ~10%) The observation of this ~9:6:1 ratio for the [M]⁻, [M+2]⁻, and [M+4]⁻ ion cluster is unambiguous proof that the molecule contains two chlorine atoms. The mass spectrum of the related 4,6-dichloropyrimidine shows this characteristic pattern.[9]

-

| Ion Peak | Expected Mass (Da) | Relative Abundance | Implication |

| [M]⁻ | 191.9493 | ~100% (Normalized) | Contains (³⁵Cl)₂ |

| [M+2]⁻ | 193.9464 | ~65% | Contains (³⁵Cl)(³⁷Cl) |

| [M+4]⁻ | 195.9434 | ~10% | Contains (³⁷Cl)₂ |

Infrared Spectroscopy: Identifying Functional Groups

With the molecular formula confirmed, Infrared (IR) spectroscopy is used to rapidly identify the key functional groups present.[10] This technique is foundational for confirming the presence of the carboxylic acid moiety.

Experimental Protocol: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Expected Results & Interpretation:

The IR spectrum is dominated by the features of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[11]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Interpretation |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very broad, strong | Confirms the hydroxyl group of the carboxylic acid, broadened by H-bonding.[11] |

| ~1725 - 1700 | C=O stretch (Carboxylic Acid) | Sharp, very strong | Confirms the carbonyl group, characteristic of a dimerized acid.[11] |

| ~1600 - 1450 | C=C / C=N stretches | Medium to strong | Aromatic ring stretches of the pyrimidine core. |

| ~1300 - 1200 | C-O stretch | Medium | Coupled with O-H bend, further supports the carboxylic acid group. |

| ~850 - 750 | C-Cl stretch | Strong | Confirms the presence of carbon-chlorine bonds. |

NMR Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[12] We use both ¹H and ¹³C NMR to build a complete picture.

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectrum: Proton Inventory

-

Expertise & Experience: The molecular formula C₅H₂Cl₂N₂O₂ contains only two hydrogen atoms. One is part of the pyrimidine ring, and the other belongs to the carboxylic acid.

-

Expected Signals:

-

~13.0 - 14.0 ppm (1H, broad singlet): This signal corresponds to the carboxylic acid proton. It is typically very broad and its chemical shift is highly dependent on concentration and solvent. It will readily exchange with D₂O.

-

~8.8 - 9.2 ppm (1H, sharp singlet): This signal is for the single proton on the pyrimidine ring (at the C2 position). Its downfield shift is a direct result of the powerful electron-withdrawing effects of the two adjacent ring nitrogen atoms and the nearby chloro and carboxyl substituents. For comparison, the protons on the parent 4,6-dichloropyrimidine appear at 8.82 ppm and 7.46 ppm, though our structure has only one such proton.[13]

-

¹³C NMR Spectrum: The Carbon Skeleton

-

Expertise & Experience: The structure has five carbon atoms, and due to the molecule's lack of symmetry, we expect to see five distinct signals in the ¹³C NMR spectrum. The chemical shifts provide a detailed map of the electronic environment of each carbon.[14]

-

Expected Signals (Predicted):

| Predicted Shift (ppm) | Carbon Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the carboxylic acid is typically the most downfield signal. |

| ~162 | C 4-Cl / C 6-Cl | Carbons directly bonded to both electronegative chlorine and nitrogen atoms are significantly deshielded. |

| ~158 | C 2-H | The carbon bonded to the single proton is also deshielded by the adjacent nitrogen atoms. |

| ~130 | C 5-COOH | The quaternary carbon to which the carboxylic acid is attached. Its shift is influenced by the adjacent chloro- and carboxyl groups. |

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelming body of evidence, single-crystal X-ray crystallography offers the final, unambiguous proof of structure.[15] This technique determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, bond lengths, and bond angles.

Experimental Protocol: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with X-rays.

Expected Outcome:

The resulting electron density map would definitively confirm:

-

The planar structure of the pyrimidine ring.

-

The precise positions of the two chlorine atoms at C4 and C6.

-

The location of the carboxylic acid group at C5.

-

Intermolecular interactions in the crystal lattice, such as the hydrogen-bonding dimers formed between carboxylic acid groups.

While a specific structure for this exact compound may not be publicly deposited, the technique is routinely and successfully applied to pyrimidine derivatives, making it the gold standard for structural validation.[16][17]

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the puzzle. The convergence of data from all methods provides an unshakeable confirmation of the molecular structure, ensuring the reliability of this crucial synthetic intermediate.

Caption: Convergence of analytical data to confirm structure.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound. (2024). ChemBK. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). ACS Publications. Retrieved from [Link]

-

4,6-Dichloropyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyrimidine, 4,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-(2,6-dichloro-4-pyridyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid, ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

- Process for the preparation of chloropyrimidines. (1996). Google Patents.

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrimidine, 4,6-dichloro-5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4,6-Dichloro-5-methoxy-pyrimidine. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5: Analytical Methods for Structure Elucidation. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

4-Pyridinecarboxylic acid, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. (n.d.). ResearchGate. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 87600-98-4 [smolecule.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,6-dichloropyrimidine-5-carboxylic acid | 87600-98-4 [chemicalbook.com]

- 6. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. jchps.com [jchps.com]

- 9. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

4,6-Dichloro-5-pyrimidinecarboxylic acid reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of 4,6-Dichloro-5-pyrimidinecarboxylic Acid

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1][2] Its utility in the pharmaceutical and agrochemical industries stems from a rich reactivity profile, dictated by its unique structure.[2][3] The molecule features a pyrimidine ring, an inherently electron-deficient system, which is further activated by two chlorine atoms at the C4 and C6 positions and a carboxylic acid group at the C5 position. This specific arrangement makes the chlorine atoms highly susceptible to displacement via nucleophilic aromatic substitution, providing a robust platform for introducing diverse functionalities.[1][2]

This guide offers a comprehensive exploration of the core reaction mechanisms of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying chemical principles that govern its reactivity. We will delve into the electronic properties of the molecule, the step-by-step mechanism of its primary transformations, and provide field-proven experimental protocols.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 87600-98-4 | [4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 192.98 g/mol | [5] |

| Appearance | Colorless crystals / Solid | [4] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [4] |

| Melting Point | 66-71 °C |

Core Principles of Reactivity

The chemical behavior of this compound is a direct consequence of its electronic structure. The strategic placement of heteroatoms and electron-withdrawing groups creates a highly activated system for specific chemical transformations.

Electronic Structure of the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1] These nitrogen atoms exert a strong inductive effect, withdrawing electron density from the carbon atoms of the ring. This inherent electron deficiency is the primary reason pyrimidines are susceptible to nucleophilic attack, a characteristic that distinguishes them from electron-rich aromatic systems like benzene.

Activating Effects of Chloro and Carboxyl Substituents

The electrophilic character of the pyrimidine core in this molecule is significantly amplified by its substituents:

-

Two Chlorine Atoms (C4, C6): The chlorine atoms further withdraw electron density from the ring via induction, making the C4 and C6 positions exceptionally electrophilic and thus, prime targets for nucleophiles.[1] They also serve as excellent leaving groups in substitution reactions.

-

Carboxylic Acid Group (C5): The carboxylic acid group is also strongly electron-withdrawing, further decreasing the electron density of the entire ring system and enhancing its reactivity toward nucleophiles.

This combination of an electron-deficient ring and powerful electron-withdrawing substituents makes Nucleophilic Aromatic Substitution (SNAr) the predominant and most synthetically useful reaction mechanism for this compound.[1][6]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The displacement of the chloro groups on this compound proceeds via a well-established two-step addition-elimination pathway.[1] This mechanism is a cornerstone of heterocyclic chemistry and is critical for the functionalization of this scaffold.

The Addition-Elimination Pathway

The SNAr reaction involves two key stages: the initial attack by the nucleophile and the subsequent restoration of aromaticity.

Caption: A typical experimental workflow for mono-amination.

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.0 mmol, 1 equiv.) in a suitable solvent such as ethanol (5-10 mL), add the desired amine (1.0 mmol, 1 equiv.).

-

Base Addition: Add a base, for example, triethylamine (1.1 mmol, 1.1 equiv.), to the mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the amine) for 1-3 hours. [7]4. Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture. If a solid product precipitates, it can be isolated by filtration and washed with cold solvent. [1][7]Alternatively, the reaction mixture can be concentrated under reduced pressure and the residue partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-substituted product.

The following table summarizes typical conditions for SNAr reactions on related dichloropyrimidine systems.

| Nucleophile | Base | Solvent | Temperature | Outcome | Reference |

| Indoline | NaOH | Ethanol | Room Temp | Mono-amination & Mono-alkoxylation | [1][7] |

| Various Amines | Triethylamine | Ethanol | Reflux | Mono-amination | [7] |

| Adamantane Amine | K₂CO₃ | DMF | 140 °C | Mono-amination | [1] |

Transformations of the C5-Carboxylic Acid Group

While the SNAr reaction at the C4/C6 positions is the most prominent, the carboxylic acid at C5 provides a secondary site for functionalization. This group can undergo typical transformations, adding another layer of diversity to synthetic schemes. [2]

-

Amidation: The carboxylic acid can be converted to an amide. A common method involves first activating the acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. [8]* Esterification: Standard esterification procedures, such as Fischer esterification (reaction with an alcohol under acidic catalysis), can be employed to convert the carboxylic acid into an ester.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although care must be taken to ensure compatibility with the other functional groups on the ring.

Conclusion

This compound is a highly activated and versatile building block in modern organic synthesis. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of two chloro substituents and a carboxylic acid group. The primary reaction pathway is the Nucleophilic Aromatic Substitution (SNAr) mechanism, an efficient addition-elimination process that allows for the controlled displacement of the chlorine atoms by a wide range of nucleophiles, particularly amines. A thorough understanding of this mechanism, coupled with the ability to manipulate the reactivity of the C5-carboxylic acid, empowers chemists to design and execute efficient syntheses of complex, high-value molecules for applications in drug discovery and beyond.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]

-

The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. ChemBK. [Link]

-

4-(2,6-dichloro-4-pyridyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid, ethyl ester Spectra. SpectraBase. [Link]

-

4,6-dichloropyrimidine-5-carboxylic acid. MySkinRecipes. [Link]

-

4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2. PubChem. [Link]

- Process for the preparation of chloropyrimidines.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. ResearchGate. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

Synthesis of Primary Amines from Carboxylic Acids. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,6-dichloropyrimidine-5-carboxylic acid [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

biological activity of 4,6-Dichloro-5-pyrimidinecarboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-5-pyrimidinecarboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with pyrimidines being one of the most significant classes due to their presence in essential biological molecules like nucleic acids (cytosine, thymine, and uracil) and vitamins.[1] The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast number of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

This guide focuses on a specific, highly reactive, and promising scaffold: This compound . Its structure is characterized by two key features: a pyrimidine ring activated by two chlorine atoms at the C4 and C6 positions, and a carboxylic acid group at the C5 position.[5][6] The electron-withdrawing nature of the chlorine atoms makes the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path to diverse derivatives.[7][8] The carboxylic acid moiety, meanwhile, offers a critical interaction point for biological targets, particularly enzymes.[9]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of derivatives originating from this core scaffold, providing both foundational knowledge and actionable experimental insights.

Synthesis of the Core Scaffold and Key Intermediates

The generation of derivatives begins with the reliable synthesis of the core structure or its immediate precursors. The most prevalent precursor is 4,6-dichloro-5-pyrimidinecarbaldehyde, typically synthesized via the Vilsmeier-Haack reaction from 4,6-dihydroxypyrimidine.[7][10][11] This aldehyde can then be oxidized to the target carboxylic acid.

Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde

The Vilsmeier-Haack reaction provides an efficient method for both the formylation and chlorination of the pyrimidine ring in a single pot.[7][11]

Experimental Protocol: Vilsmeier-Haack Synthesis (Small-Scale, High-Yield)

This protocol outlines a smaller-scale synthesis that has been reported to produce a high yield.[11]

-

Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0 °C.

-

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 1 hour to allow for the formation of the Vilsmeier reagent.

-

Addition of Starting Material: Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the mixture.

-

Initial Reaction: Allow the mixture to warm to ambient temperature and stir for 30 minutes.

-

Reflux: Heat the heterogeneous mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Remove volatile components under reduced pressure.

-

Carefully pour the residue into ice water.

-

Extract the aqueous phase six times with diethyl ether.

-

Combine the organic phases.

-

-

Purification:

-

Wash the combined organic phase with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield the product as a yellow solid (Expected yield: ~95%).[11]

-

Synthetic Workflow Diagram

Caption: Synthesis of the core scaffold.

Oxidation to this compound

The aldehyde intermediate can be readily oxidized to the corresponding carboxylic acid using standard oxidation reagents, such as Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄). The choice of oxidant depends on the scale and the presence of other sensitive functional groups.

Major Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily centered around anticancer, antimicrobial, and enzyme inhibitory effects. The dual chlorine atoms serve as versatile handles for introducing various nucleophiles, allowing for fine-tuning of the molecule's properties.

Anticancer Activity

The pyrimidine nucleus is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays of chemotherapy.[2] Derivatives from our core scaffold tap into this potential, often through mechanisms involving enzyme inhibition or apoptosis induction.[12]

Mechanism of Action: Enzyme Inhibition

Many pyrimidine-based anticancer agents function by inhibiting enzymes crucial for cancer cell proliferation.[13]

-

Dihydroorotate Dehydrogenase (DHO-dehase): This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthetic pathway, making it a prime target for tumor inhibitors.[9] Pyrimidinecarboxylic acid analogs can act as inhibitors of DHO-dehase, starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[9]

-

Kinase Inhibition: Phosphoinositide 3-kinases (PI3Ks) are frequently dysregulated in cancer. 4,6-diaryl-substituted pyrimidines have shown significant inhibitory potential against these enzymes.[14] The dichlorinated precursor allows for the synthesis of such diaryl derivatives via cross-coupling reactions.

Structure-Activity Relationship (SAR) Insights

-

The carboxylic acid group at the C5 position is often crucial for significant enzyme inhibition, likely forming key hydrogen bonds or ionic interactions within the enzyme's active site.[9]

-

Replacing the carboxylic acid with similar groups like sulfonamides or tetrazoles generally leads to a decrease in activity, highlighting the preference for the carboxylate moiety.[9]

-

Substitutions at the C4 and C6 positions dramatically influence potency and selectivity. Introducing aryl groups can lead to potent kinase inhibitors.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | GI₅₀ < 10 µM | [15][16] |

| 5j | Hydrazinyl Thiazole | HePG-2 (Liver) | 6.73 | [17] |

| 5j | Hydrazinyl Thiazole | MCF-7 (Breast) | 10.87 | [17] |

| 10b | Pyrimidopyrimidine | HCT-116 (Colorectal) | ~Doxorubicin | [18] |

| 10c | Pyrimidopyrimidine | HEPG-2 (Hepatocellular) | ~Doxorubicin | [18] |

Note: The table includes derivatives of related pyrimidine scaffolds to illustrate the potential of the class. IC₅₀/GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

Illustrative Pathway: PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Pyrimidine derivatives are a rich source of antimicrobial agents.[13][19][20] Their mechanism often involves the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A common target for pyrimidine-based antibacterials is DHFR, an enzyme vital for the synthesis of tetrahydrofolate, a cofactor required for producing nucleic acids and amino acids. Drugs like Trimethoprim are classic examples. Aminopyrimidine derivatives have shown promise as DHFR inhibitors.[21]

Structure-Activity Relationship (SAR) Insights

-

The introduction of amino or mercapto groups at the C2 or C4/C6 positions can confer significant antimicrobial properties. For instance, 2-mercapto 4,6-disubstituted pyrimidines have shown activity against Mycobacterium tuberculosis.[20]

-

Electron-withdrawing groups on substituents attached to the pyrimidine ring can enhance the zone of inhibition against fungal species.[13]

-

The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell walls.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | Type | MIC (µg/mL) | Reference |

| Dihydropyrimidine | Candida albicans | Fungus | 0.25 | [22] |

| Pyrimido[4,5-d]pyrimidine | Staphylococcus aureus | G+ Bacteria | 12 (Zone of Inhibition, mm) | [23] |

| Pyrimido[4,5-d]pyrimidine | Escherichia coli | G- Bacteria | 14 (Zone of Inhibition, mm) | [23] |

| Pyrimidine Derivative | Pseudomonas aeruginosa | G- Bacteria | 16 (Zone of Inhibition, mm) | [21] |

Note: MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Workflow: Antimicrobial Susceptibility Testing

Caption: Broth microdilution workflow for MIC determination.

Advanced Insights: Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is profoundly influenced by the substituents at the C4, C5, and C6 positions.

-

Positions C4 and C6 (The "Reactive Hub"): The chlorine atoms are excellent leaving groups, making these positions ideal for introducing diversity via SNAr reactions.[7][8]

-

Amines: Lead to aminopyrimidines, often associated with anticancer and antimicrobial (DHFR inhibition) activities.

-

Alkoxides: Result in ether linkages, which can modulate solubility and lipophilicity.

-

Aryl Groups (via Cross-Coupling): Produce diaryl pyrimidines, a class known for potent kinase inhibition.[14]

-

-

Position C5 (The "Binding Anchor"):

-

The carboxylic acid is paramount for activity against enzymes like DHO-dehase, where it acts as a key binding element.[9] Its ability to be deprotonated at physiological pH allows for strong ionic interactions with positively charged residues (e.g., Lys, Arg) in an enzyme's active site.

-

Derivatization of the carboxylic acid into amides or esters can serve as a prodrug strategy or alter the molecule's binding mode and cell permeability.

-

SAR Visual Summary

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the diverse biological activities exhibited by its derivatives, makes it a compelling focus for medicinal chemistry programs.

Key Takeaways:

-

Versatile Precursor: The scaffold is readily synthesized and allows for extensive derivatization at the C4 and C6 positions.

-

Proven Pharmacophore: The pyrimidine core is central to numerous approved drugs, and derivatives of this specific scaffold show strong potential in oncology and infectious diseases.[2]

-

Defined SAR: The roles of the chloro- and carboxylic acid-substituents are relatively well-understood, providing a rational basis for future drug design.

Future research should focus on:

-

Exploring Novel Substitutions: Utilizing modern cross-coupling methodologies to introduce novel and complex aryl, heteroaryl, and alkyl groups at the C4/C6 positions to probe new chemical space.

-

Multi-Target Drug Design: Engineering derivatives that can simultaneously inhibit multiple targets (e.g., a kinase and a metabolic enzyme) to combat drug resistance in cancer.

-

In Vivo Evaluation: Moving the most promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

This guide provides a solid foundation for researchers to build upon, leveraging the unique chemistry and biological potential of this compound derivatives to address unmet medical needs.

References

- Vertex AI Search. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - ChemicalBook.

- Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(13), 2653-2659.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17.

- ChemBK. (2024). This compound.

- Review Article. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Smolecule. (n.d.). Buy this compound | 87600-98-4.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid.

- American Chemical Society. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid.

- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- ResearchGate. (n.d.). Structure activity relationship.

- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- Springer. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research, 33(5), 647-654.

- ResearchGate. (2025). Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines.

- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- Heterocyclic Letters. (2022). Antimicrobial activity of polyhydroquinoline, 4H-Pyran, thiazolidinedione and pyrimido [4, 5-d] pyrimidine derivatives. Heterocyclic Letters, 12(3), 553-562.

- ResearchGate. (2025). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies.

- PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168.

- National Institutes of Health. (n.d.). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid.

- ResearchGate. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.

- PubMed. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92.

- National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. heteroletters.org [heteroletters.org]

4,6-Dichloro-5-pyrimidinecarboxylic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Core Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of a Dichlorinated Pyrimidine Core

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold stands as a privileged structure. Its nitrogen atoms offer crucial hydrogen bonding points, and its aromatic nature allows for diverse functionalization. Within this class, This compound (CAS No: 87600-98-4) has emerged as a highly strategic intermediate. Its utility stems not from its own biological activity, but from a trifecta of reactive sites: two electrophilic carbon centers primed for nucleophilic attack and a carboxylic acid group that serves as a versatile synthetic handle. This guide provides an in-depth exploration of this molecule, moving from its fundamental properties to its synthesis, core reactivity, and application in the synthesis of complex pharmaceutical agents. The focus is not merely on protocols, but on the chemical logic that underpins its strategic use in drug development.

Core Physicochemical & Safety Profile

A thorough understanding of a starting material's properties is the bedrock of successful process development and scale-up. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 87600-98-4 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [1] |

| Appearance | Off-white to colorless solid/crystal | [2] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [2][3] |

| Density | ~1.718 g/cm³ (predicted) | [1][2] |

| Boiling Point | 353.8±37.0 °C (predicted) | [3] |

| pKa | -0.03±0.25 (predicted) | [3] |

Safety & Handling Synopsis

As an irritating chemical, proper handling is imperative.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

Storage: Store in an inert atmosphere, preferably in a freezer under -20°C to ensure long-term stability.[3]

-

Operational Environment: All manipulations should be conducted in a well-ventilated fume hood.[4]

Synthesis Pathway: From Dihydroxypyrimidine to the Target Intermediate

The synthesis of this compound is not a single-step process. A common and logical route involves a two-stage approach: first, the formation of the aldehyde precursor via a Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid.

Plausible Synthetic Workflow

The diagram below outlines the logical flow from the readily available 4,6-dihydroxypyrimidine to the final product. This pathway leverages well-established and robust chemical transformations.

Caption: Plausible two-stage synthesis of the target acid.

Detailed Experimental Protocol: Synthesis

This protocol combines the synthesis of the intermediate aldehyde[3][5] and its subsequent oxidation.[6][7]

Part A: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde [3][5]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0°C with an ice bath. Stir for 1 hour to form the Vilsmeier reagent.

-

Addition of Starting Material: To the chilled Vilsmeier reagent, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the heterogeneous mixture to reflux (approx. 105-110°C) for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess volatiles under reduced pressure. Carefully pour the viscous residue into 200g of crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous solution with diethyl ether or ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde as a yellow solid.

Part B: Oxidation to this compound [6][7]

-

Dissolution: Dissolve the crude 4,6-dichloro-5-pyrimidinecarbaldehyde from Part A in formic acid (20 mL) in a flask and cool to 4°C.

-

Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at 4-10°C. Monitor the disappearance of the aldehyde starting material by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a test with potassium iodide-starch paper is negative.

-

Isolation: The product may precipitate from the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

The Chemistry of a Versatile Intermediate: Key Reactions

The synthetic power of this compound lies in the distinct reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the carboxylic acid provides a platform for a host of classical transformations.

Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone Reaction

The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[2][8]

-

Causality: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is the driving force for the reaction. The electron-deficient nature of the pyrimidine ring, particularly the nitrogen atoms para and ortho to the reaction centers, is crucial for stabilizing the negative charge.[9][10]

-

Versatility: A wide array of nucleophiles can be employed, including amines (primary and secondary), alcohols (alkoxides), and thiols (thiolates), allowing for the introduction of diverse side chains.[8][9]

-

Regioselectivity: In this symmetrical molecule, the first substitution can occur at either the C4 or C6 position. The introduction of the first nucleophile will modulate the reactivity of the second chlorine atom, potentially allowing for sequential and distinct substitutions if the reaction conditions are carefully controlled.

Carboxylic Acid Transformations

The carboxylic acid at the C5 position acts as a classical synthetic handle for chain extension, conjugation, or modification of physicochemical properties.

-

Esterification: Conversion to an ester (e.g., methyl or ethyl ester) is often performed to protect the acid group during subsequent reactions or to improve solubility. This can be achieved via Fischer esterification (acid catalyst and alcohol) or Steglich esterification (DCC/DMAP coupling).[11][12][13][14]

-

Amidation: Coupling with amines to form amides is a fundamental transformation in medicinal chemistry, creating stable linkages to other molecular fragments. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for functionalization.[15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

Dichloropyrimidines: The Versatile Scaffold Revolutionizing Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloropyrimidine core is a cornerstone of modern medicinal chemistry, serving as a highly versatile and reactive intermediate for the synthesis of a vast array of biologically active compounds. Its prevalence in numerous FDA-approved drugs, particularly in oncology, underscores its significance as a "privileged scaffold." This technical guide provides an in-depth exploration of the medicinal chemistry applications of dichloropyrimidines, grounded in the principles of synthetic strategy, molecular design, and biological function. We will dissect the causality behind its utility, from its unique reactivity profile to its role as a key pharmacophore in targeting critical disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the dichloropyrimidine scaffold in their own discovery programs.

The Dichloropyrimidine Core: A Chemist's Gateway to Bioactive Molecules

The power of the dichloropyrimidine scaffold lies in its inherent chemical properties. As a six-membered aromatic heterocycle with two nitrogen atoms and two reactive chlorine substituents, it offers a predictable yet highly tunable platform for molecular elaboration. The two chlorine atoms are not merely passive structural elements; they are reactive handles that can be sequentially and selectively displaced, allowing for the controlled, stepwise construction of complex molecules.

The most commonly utilized isomers in drug discovery are 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. Their value stems from the electron-deficient nature of the pyrimidine ring, which makes the chlorine-bearing carbons highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[1] This reactivity, combined with the scaffold's ability to mimic endogenous structures, makes it an indispensable tool for the medicinal chemist.[2]

Synthesis of the Core Scaffold

The foundation of any dichloropyrimidine-based drug discovery program is the reliable synthesis of the core intermediate itself. The most common and industrially scalable method involves the chlorination of readily available pyrimidine precursors like uracil (for 2,4-dichloropyrimidine) or 4,6-dihydroxypyrimidine.[3][4] The reagent of choice is typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.[5]

Exemplary Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [5]

-

Reaction Setup: In a reaction vessel equipped for reflux and stirring, combine uracil, phosphorus trichloride (PCl₃), and an amine such as xylene amine.

-

Chlorination: Heat the mixture to approximately 130°C and maintain reflux for about 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling slightly, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Isolation & Purification: Filter the resulting solid. The crude product can then be washed with ice water and purified by recrystallization from a suitable solvent like petroleum ether to yield pure 2,4-dichloropyrimidine.

This robust procedure provides the foundational building block for countless pharmaceutical agents.[3]

The Logic of Reactivity: Regioselective Functionalization

The strategic advantage of dichloropyrimidines is the differential reactivity of the chlorine atoms, which enables chemists to introduce different substituents at specific positions in a controlled sequence. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][6] This selectivity is a consequence of the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient than the C2 position.[1]

However, this is not an immutable rule. The regioselectivity of SNAr reactions can be highly sensitive to the electronic and steric nature of other substituents on the ring. For instance, a strong electron-donating group at the C6 position can reverse the typical selectivity, making the C2 position more reactive. This nuanced reactivity is a critical consideration in synthetic design.

Beyond SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) have become indispensable for functionalizing the dichloropyrimidine core, allowing for the formation of C-C and C-N bonds with exquisite control.[1][2] These reactions dramatically expand the chemical space accessible from a single dichloropyrimidine intermediate.

Figure 2: Dichloropyrimidine-derived inhibitors mimic ATP to block the kinase active site.

Landmark Drugs Synthesized from Dichloropyrimidine Intermediates

The versatility of the dichloropyrimidine scaffold is evidenced by its role in the synthesis of several blockbuster anti-cancer drugs.

| Drug Name (Brand) | Target(s) | Indication(s) | Role of Dichloropyrimidine |

| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | Key intermediate in the synthesis of the core structure. [7][8] |

| Osimertinib (Tagrisso / AZD9291) | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer | A crucial building block in its multi-step synthesis. [7][9] |

| Dasatinib (Sprycel) | BCR-Abl, SFKs | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | While Dasatinib itself is a thiazole, many related SFK inhibitors utilize a pyrimidine core. [10] |

These examples highlight how 2,4-dichloropyrimidine serves as a foundational starting material for constructing complex Active Pharmaceutical Ingredients (APIs). [7][9]The purity and consistent quality of this intermediate are paramount to ensuring the efficacy and safety of the final drug product. [11]

Covalent Kinase Inhibition: An Emerging Frontier

A more recent and sophisticated application involves using the dichloropyrimidine moiety not just as a scaffold, but as a "warhead" for covalent inhibition. In this approach, one of the chlorine atoms is displaced by a nucleophilic cysteine residue within the kinase active site, forming an irreversible covalent bond. This mechanism can lead to prolonged target engagement, increased potency, and can overcome certain forms of drug resistance. A notable example is the development of covalent inhibitors for Mitogen- and stress-activated protein kinase 1 (MSK1), where a 2,5-dichloropyrimidine reacts with a non-catalytic cysteine. [12]

Applications in Infectious Diseases

While oncology remains the dominant field, the dichloropyrimidine scaffold is also a valuable starting point for developing agents against infectious diseases. [13][14]

Antiviral Agents

The development of direct-acting antivirals from simple dichloropyrimidine derivatives has shown limited broad-spectrum success. [15]However, a more promising strategy involves targeting host cell kinases that viruses hijack for their replication. [15]By inhibiting these host factors, pyrimidine-based compounds can exert broad-spectrum antiviral activity and may present a higher barrier to the development of viral drug resistance. [15]The pyrimidine scaffold is a key component in many approved and investigational antiviral drugs, demonstrating its continued relevance in this therapeutic area. [16]

Antimalarial and Antimicrobial Agents

The pyrimidine ring is a fundamental component of nucleic acids, making its biosynthesis pathway an attractive target for antimicrobial drug development. [17]

-

Antimalarials: Novel synthetic routes utilizing 2,4-dichloropyrimidines have been developed to produce P218, a potent antimalarial drug candidate that inhibits the dihydrofolate reductase (DHFR) enzyme in the malaria parasite. [18]* Antimicrobials: Dichloropyrimidine derivatives featuring aryl and alkylthio substituents have demonstrated significant in vitro activity against pathogenic bacteria, including virulent strains of Mycobacterium tuberculosis. [19]

Experimental Workflow: From Synthesis to Screening

The discovery of a novel dichloropyrimidine-based drug candidate follows a structured, multi-disciplinary workflow. This process begins with the strategic synthesis of a chemical library and progresses through rigorous biological evaluation.

Protocol: General Method for Regioselective SNAr Amination of 6-Aryl-2,4-Dichloropyrimidine

[1] This protocol describes a palladium-catalyzed amination that favors substitution at the C4 position, a common step in the synthesis of kinase inhibitors.

-

Reagents & Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine substrate in an anhydrous solvent like Tetrahydrofuran (THF), add the desired secondary amine (e.g., morpholine).

-

Catalyst & Base: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like dppb) and a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS).

-

Reaction Conditions: Carry out the reaction at a controlled low temperature (e.g., -20°C to 0°C) for 1-2 hours. The low temperature helps to maximize regioselectivity.

-

Monitoring: Monitor the reaction's completion using TLC or LC-MS.

-